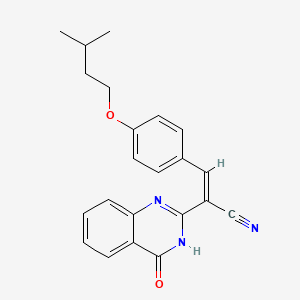

(Z)-3-(4-(isopentyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot three-component synthesis of N-aryl-2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzamides has been developed via the reaction of phthaloyl chloride with anilines and anthranilamide in water without any catalyst . The reaction involves easy workup, provides excellent yields, and utilizes water as a solvent, which makes the proposed protocol green .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction . The molecules are nonplanar, and the character of their nonplanarity is different . In some molecules, the intramolecular hydrogen bond N–H⋅⋅⋅N rather than the potentially possible bond N–H⋅⋅⋅O is closed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of phthaloyl chloride with anilines and anthranilamide in water . This reaction is performed without any catalyst and involves easy workup .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as H-NMR spectroscopy . The H-NMR spectrum indicated the presence of a broad singlet peak at δ 4.86 ppm integrated for two exchangeable protons (NH group) .Scientific Research Applications

Synthesis of Functionalized Quinazoline Derivatives

Research has shown that derivatives of quinazoline, which include compounds similar to (Z)-3-(4-(isopentyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile, can be synthesized for pharmaceutical purposes. These compounds have been used to create polyfunctional quinazoline derivatives with potential antimicrobial activities. The synthesis involves reactions with various compounds, demonstrating the versatility of quinazoline derivatives in pharmaceutical research (Aly, 2003).

Development of Spasmolytic Agents

Certain acrylonitrile derivatives, structurally related to the compound , have been investigated for their spasmolytic activities. Studies have shown that these derivatives can exhibit potent antispasmodic activities in vitro and in vivo, highlighting their potential use in treating spasms (Naruto et al., 1982).

Annelation Reactions in Heterocyclic Chemistry

The interaction of similar acrylonitrile derivatives with other compounds has led to the formation of new heterocyclic compounds. This research demonstrates the role of such derivatives in creating complex molecular structures, which can be crucial in the development of new chemical entities for various applications (Khilya et al., 2004).

Antibacterial Applications

Novel quinazoline derivatives, related to the compound of interest, have been synthesized and shown to have high activity against both Gram-positive and Gram-negative bacteria. This indicates the potential of such compounds in the development of new antibacterial agents (El-Shenawy, 2018).

Cytotoxic Activity in Cancer Research

Studies have indicated that certain quinazoline derivatives exhibit cytotoxic activity against various cancer cell lines, suggesting their potential application in cancer treatment. This research opens avenues for the development of new anticancer agents based on quinazoline and acrylonitrile derivatives (Nguyen et al., 2019).

Future Directions

properties

IUPAC Name |

(Z)-3-[4-(3-methylbutoxy)phenyl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c1-15(2)11-12-27-18-9-7-16(8-10-18)13-17(14-23)21-24-20-6-4-3-5-19(20)22(26)25-21/h3-10,13,15H,11-12H2,1-2H3,(H,24,25,26)/b17-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNYWCFTQNQORW-LGMDPLHJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCOC1=CC=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(4-(isopentyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one](/img/structure/B2475471.png)

![Methyl 6-(2-ethoxy-2-oxoethyl)sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxylate](/img/structure/B2475476.png)

![ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2475478.png)

![5-chloro-6-[(E)-cyano-(3-methyl-1H-benzimidazol-2-ylidene)methyl]pyrazine-2,3-dicarbonitrile](/img/structure/B2475486.png)

![2-[(Cyclohexylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2475490.png)